molecular formula C11H9ClF4O2 B14036486 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14036486
M. Wt: 284.63 g/mol
InChI Key: OLJFLVGQXPYEOT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, difluoromethoxy, and difluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and difluoromethyl groups) is synthesized using appropriate starting materials and reagents.

    Introduction of the chlorine atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of the propan-2-one moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

  • 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-6-(methylthio)phenyl)propan-2-one

These compounds share structural similarities but differ in the nature and position of substituents on the phenyl ring

Properties

Molecular Formula

C11H9ClF4O2

Molecular Weight

284.63 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-5-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9ClF4O2/c1-5(17)9(12)7-4-6(10(13)14)2-3-8(7)18-11(15)16/h2-4,9-11H,1H3

InChI Key

OLJFLVGQXPYEOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)OC(F)F)Cl

Origin of Product

United States

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